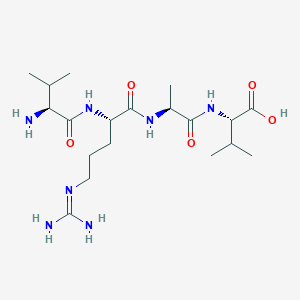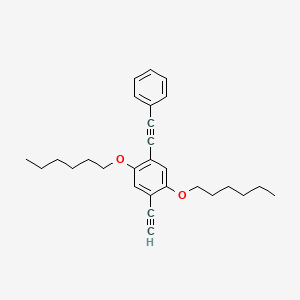![molecular formula C15H14N2S B12538265 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine CAS No. 820230-86-2](/img/structure/B12538265.png)
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring, a naphthalene moiety, and an imine group. Thiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be achieved through a one-pot three-component reaction. This involves the reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid as a catalyst . The reaction conditions typically involve heating the mixture at a specific temperature for a certain period to ensure the formation of the desired product.
Chemical Reactions Analysis
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication . The compound binds to the active site of the enzyme, preventing it from functioning properly and leading to the death of the bacterial cells.
Comparison with Similar Compounds
5-Methyl-3-[(naphthalen-1-yl)methyl]-1,3-thiazol-2(3H)-imine can be compared with other thiazole derivatives such as:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a naphthalene moiety and exhibits similar biological activities.
1-{(Aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols: These compounds are synthesized via a similar one-pot three-component reaction and have shown antibacterial activity.
The uniqueness of this compound lies in its specific structure, which combines a thiazole ring, a naphthalene moiety, and an imine group, giving it distinct chemical and biological properties.
Properties
CAS No. |
820230-86-2 |
|---|---|
Molecular Formula |
C15H14N2S |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
5-methyl-3-(naphthalen-1-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C15H14N2S/c1-11-9-17(15(16)18-11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9,16H,10H2,1H3 |
InChI Key |
UAGSEULIINYZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N)S1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



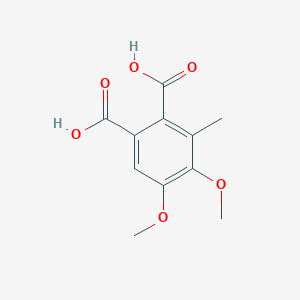
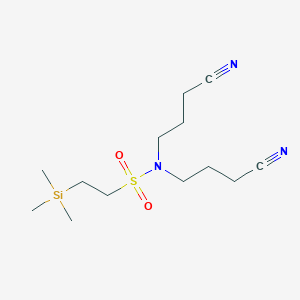
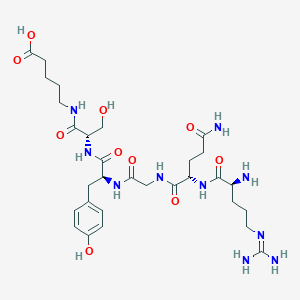

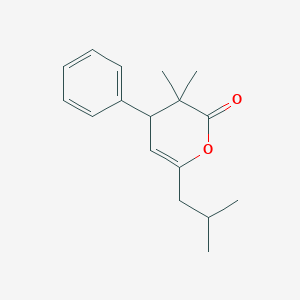
![(8-Methoxynaphtho[2,1-b]furan-1-yl)acetic acid](/img/structure/B12538230.png)
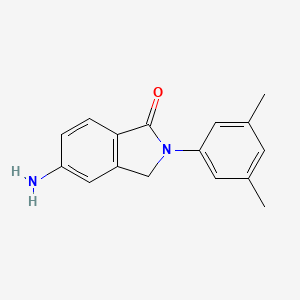
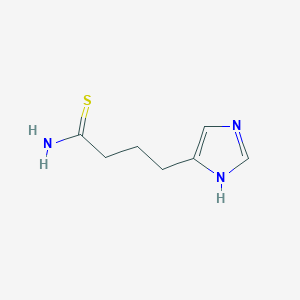

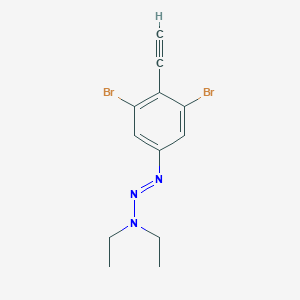
![2',7'-Dibromo-2,3,6,7-tetrakis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B12538248.png)
